2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a tert-butyl group at the 2-position and a carboxamide-linked 2-(4-fluorophenyl)ethyl moiety at the 6-position. For instance, a closely related compound, 4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one, has a molecular weight of 423.48 and functions as a PAR2 antagonist . The tert-butyl group likely enhances steric bulk and metabolic stability, while the 4-fluorophenyl moiety may improve target affinity through hydrophobic interactions or π-stacking .
Properties
IUPAC Name |
2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-19(2,3)16-12-24-17(22-16)9-8-15(23-24)18(25)21-11-10-13-4-6-14(20)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHRYHHCCMBMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl derivative.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Tert-butyl groups significantly increase molecular weight (e.g., 423.48 in vs.
- Fluorinated aromatic rings (e.g., 4-fluorophenyl in ) are common in drug design for enhancing lipophilicity and target binding.
- Heterocyclic variations : Imidazo[1,2-a]pyrazine derivatives (e.g., ) exhibit antimalarial activity, suggesting the imidazo[1,2-b]pyridazine core in the target compound may share similar biological targets.
Biological Activity
2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an imidazo[1,2-b]pyridazine core, which is significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its effects on various cellular pathways and potential therapeutic applications. Key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Properties : There is evidence indicating that this compound may possess antimicrobial activity against certain pathogens.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Specific Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, which could lead to reduced proliferation of cancer cells.
- Modulation of Inflammatory Cytokines : The compound may affect the expression levels of pro-inflammatory cytokines, thereby influencing the inflammatory response.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the imidazo[1,2-b]pyridazine class. Notably:
-
Study on Anticancer Activity :
- A study demonstrated that derivatives of imidazo[1,2-b]pyridazine showed significant anticancer activity in vitro against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Research :
- Research indicated that compounds with similar structures could significantly reduce levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting a potential therapeutic role in diseases like rheumatoid arthritis.
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Antimicrobial Evaluation :
- A recent evaluation found that certain imidazo derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for 2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions:
Core Formation : Construct the imidazo[1,2-b]pyridazine core via cyclization of pyridazine derivatives with α-halo ketones or aldehydes under reflux conditions (e.g., using chloroform/DMF mixtures) .
tert-Butyl Introduction : Alkylation or nucleophilic substitution reactions introduce the tert-butyl group at the 2-position. For example, tert-butyl chloride may react with the core under basic conditions (e.g., NaH in DMF) .
Carboxamide Functionalization : Couple the 6-carboxylic acid derivative with 2-(4-fluorophenyl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) .
Purification : Crystallization (e.g., DCM/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, fluorophenyl aromatic signals) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at ~407.2 Da) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity; retention time consistency indicates batch reproducibility .
- X-ray Crystallography (if applicable): Resolves ambiguous stereochemistry or packing effects .
Basic: What methodologies are used for initial biological activity assessment?
Methodological Answer:
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .
- Cytotoxicity Profiling : MTT assays on HEK-293 or HepG2 cells assess selectivity indices (SI = IC₅₀(healthy)/IC₅₀(cancer)) .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq). Response surfaces identify optimal conditions .
- Green Chemistry Metrics : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent use .
- Flow Chemistry : Continuous flow reactors enhance reproducibility for large-scale synthesis (residence time ~30 min, 80°C) .
Advanced: How to resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Validation : Confirm target engagement via SPR (surface plasmon resonance) to measure binding kinetics (KD values) .
- Off-Target Screening : Use proteome-wide affinity pulldown assays (e.g., CETSA) to identify non-specific interactions .
- Structural Analysis : Compare X-ray co-crystal structures with inactive analogs to pinpoint critical binding motifs (e.g., fluorophenyl π-π stacking) .
Advanced: What computational strategies aid in target identification and mechanism elucidation?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide predicts binding poses in kinase ATP pockets (e.g., EGFR PDB: 1M17). Prioritize poses with lowest ΔG values .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable ligand-protein complexes .
- QSAR Modeling : Build models using MOE or RDKit to correlate substituent electronegativity (e.g., fluorine) with IC₅₀ .
Advanced: How to develop structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- SAR Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
